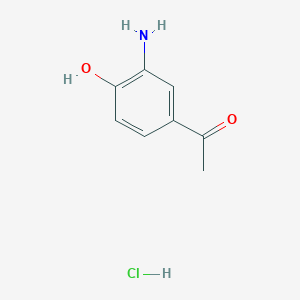

1-(3-Amino-4-hydroxyphenyl)ethan-1-one hydrochloride

Description

Properties

IUPAC Name |

1-(3-amino-4-hydroxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-5(10)6-2-3-8(11)7(9)4-6;/h2-4,11H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUBGIFXALNOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70778921 | |

| Record name | 1-(3-Amino-4-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70778921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14347-14-9 | |

| Record name | 1-(3-Amino-4-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70778921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-amino-4-hydroxyphenyl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reduction of Nitro Precursors Followed by Hydrochloride Salt Formation

A widely reported method involves the synthesis of 3-amino-4-hydroxybenzoic acid derivatives via catalytic hydrogenation of nitro-substituted precursors, followed by conversion to the ethanone structure and formation of the hydrochloride salt.

- Starting Material: 3-nitro-4-chlorobenzoic acid or 3-nitro-4-hydroxybenzoic acid

- Hydrolysis and Neutralization: Reaction with sodium hydroxide at 100–105°C to form 3-nitro-4-hydroxybenzoic acid

- Catalytic Hydrogenation: Using Pd/C catalyst under hydrogen pressure (0.6–1.0 MPa) at 95–100°C to reduce the nitro group to an amino group, forming 3-amino-4-hydroxybenzoic acid hydrochloride

- Acidification and Purification: Acidification to pH 1–2 with hydrochloric acid, decolorization with activated carbon and reducing agents, followed by filtration and concentration

- Precipitation: Cooling to 0–5°C to precipitate the hydrochloride salt with high purity (>96%) and yield (~95%).

Direct Synthesis via Condensation and Subsequent Reduction

Another approach involves the condensation of 1-(4-hydroxy-3-nitrophenyl)ethan-1-one with aldehydes or other reagents, followed by reduction of the nitro group to the amino group using sodium dithionite or catalytic hydrogenation.

- For example, 1-(4-hydroxy-3-nitrophenyl)ethan-1-one reacts with thiophene-2-carbaldehyde in the presence of aqueous KOH at 80°C to form intermediate compounds.

- Subsequent reduction with sodium dithionite at elevated temperatures (55–100°C) converts the nitro group to the amino group.

- The crude product is filtered and recrystallized to yield the amino-hydroxyphenyl ethanone derivative.

- Further reactions can lead to hydrochloride salt formation.

Industrial Scale Considerations

Industrial methods optimize reaction conditions such as temperature, pressure, catalyst loading, and pH to maximize yield and purity while minimizing environmental impact.

- Use of stainless steel autoclaves for hydrogenation

- Controlled pH adjustment during acidification and neutralization steps

- Use of activated carbon for decolorization

- Vacuum concentration and low-temperature crystallization for product isolation.

Comparative Data Table of Preparation Parameters

| Step | Conditions | Reagents/Catalysts | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Hydrolysis of 3-nitro-4-chlorobenzoic acid | 100–105°C, 3.5–4 h, NaOH solution | Sodium hydroxide | N/A | ≥97% | Formation of 3-nitro-4-hydroxybenzoic acid |

| Catalytic hydrogenation | 95–100°C, 0.6–1.0 MPa H2 pressure | Pd/C (5%), nitrogen purged | ~95 | ≥96% | Reduction to 3-amino-4-hydroxybenzoic acid hydrochloride |

| Acidification and decolorization | pH 1–2, 85–90°C, activated carbon | Concentrated HCl, tin protochloride | N/A | N/A | Removal of impurities |

| Crystallization | 0–5°C, vacuum concentration | Water | N/A | N/A | Precipitation of hydrochloride salt |

| Alternative reduction | 55–100°C, sodium dithionite | Sodium dithionite | 67–78 | N/A | Used in condensation-based synthesis |

Research Findings and Analysis

- The catalytic hydrogenation method provides high yield and purity with environmentally benign conditions due to the use of hydrogen gas and recyclable Pd/C catalyst.

- Sodium dithionite reduction is effective but may have lower yields and requires careful temperature control to avoid side reactions.

- Acidification to pH 1–2 is critical for effective precipitation of the hydrochloride salt and removal of impurities.

- Cooling to low temperatures (0–5°C) enhances crystallization and product purity.

- The process is scalable and suitable for industrial production with proper optimization of reaction parameters.

Chemical Reactions Analysis

1-(3-Amino-4-hydroxyphenyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under appropriate conditions.

Reduction: The amino group can be reduced to form an amine.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the amino and hydroxyl groups direct the incoming substituents to the ortho and para positions on the phenyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.

Scientific Research Applications

Antimicrobial Applications

The compound has shown promising results in combating multidrug-resistant bacterial and fungal pathogens. Research indicates that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, closely related to 1-(3-Amino-4-hydroxyphenyl)ethan-1-one hydrochloride, exhibit significant antimicrobial activity against various pathogens, including:

- Methicillin-resistant Staphylococcus aureus (MRSA) : Minimum inhibitory concentration (MIC) values range from 1 to 8 µg/mL.

- Vancomycin-resistant Enterococcus faecalis : MIC values between 0.5–2 µg/mL.

- Gram-negative pathogens : MIC values ranging from 8 to 64 µg/mL.

- Drug-resistant Candida species , including Candida auris: MIC values also between 8 to 64 µg/mL .

The structural modifications of related compounds have been shown to enhance their antimicrobial properties, indicating that further exploration of these derivatives could lead to the development of novel antimicrobial agents.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound and its derivatives. In vitro studies utilizing A549 non-small cell lung cancer (NSCLC) cell lines demonstrated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin and cisplatin. For instance:

- Derivatives reduced A549 cell viability significantly, with some compounds achieving up to an 86.1% reduction in cell viability .

- Structure-dependent anticancer activity was observed, suggesting that specific modifications can enhance efficacy against cancer cells.

Future Research Directions

Given the promising results obtained thus far, future research should focus on:

- Optimization of Chemical Structures : Further chemical modifications may enhance the potency and selectivity of these compounds against specific pathogens or cancer cell lines.

- In Vivo Studies : Conducting comprehensive in vivo studies to evaluate the safety and efficacy of these compounds in animal models is crucial for translating findings into clinical applications.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying their antimicrobial and anticancer activities will provide insights necessary for drug development.

Data Tables

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (Cell Viability Reduction %) |

|---|---|---|

| MRSA | 1 - 8 | N/A |

| VRE | 0.5 - 2 | N/A |

| Gram-negative | 8 - 64 | N/A |

| Candida | 8 - 64 | N/A |

| A549 Cell Line | N/A | Up to 86.1% |

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-hydroxyphenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, altering their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride

- Structure: Amino group at position 2 (relative to the ketone), hydroxyl at position 4.

- Key Differences: Positional isomerism alters electronic distribution.

- Applications: Known as a keto octopamine analog, suggesting adrenergic receptor modulation .

1-(4-Amino-3-fluorophenyl)ethanone Hydrochloride

- Structure: Fluorine at position 3, amino at position 4.

- Key Differences : Fluorine’s electronegativity withdraws electron density, contrasting with the hydroxyl group’s electron-donating effects in the target compound. This substitution may enhance metabolic stability but reduce solubility .

1-[3-Amino-4-(benzyloxy)phenyl]ethan-1-one

- Structure: Benzyloxy (-OBn) group at position 4, amino at position 3.

- Key Differences : The benzyloxy group acts as a protective moiety for the hydroxyl, increasing lipophilicity. Deprotection yields the target compound, highlighting synthetic strategies for hydroxyl preservation .

Substituent Effects on Reactivity and Properties

Electron-Withdrawing vs. Electron-Donating Groups

- Nitro Substituents (e.g., 2-amino-1-(4-nitrophenyl)ethanone hydrochloride): Strong electron-withdrawing nitro groups reduce ring electron density, directing electrophilic substitutions to meta/para positions. This contrasts with the target compound’s hydroxyl group, which activates the ring for ortho/para attacks .

- Methoxy vs. Hydroxyl (e.g., 1-(3-chloro-4-methoxyphenyl)-2-hydroxyethan-1-one): Methoxy is a stronger electron donor but lacks hydrogen-bonding capability, reducing aqueous solubility compared to hydroxyl-containing analogs .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility Trends |

|---|---|---|---|

| 1-(3-Amino-4-hydroxyphenyl)ethan-1-one HCl | 189.61 | -NH₂, -OH, ketone | High (hydrochloride salt) |

| 2-Amino-1-(4-hydroxyphenyl)ethanone HCl | 189.61 | -NH₂, -OH, ketone | Moderate (polar solvents) |

| 1-(4-Amino-3-fluorophenyl)ethanone HCl | 189.62 | -NH₂, -F, ketone | Low (lipophilic) |

| 1-[3-Amino-4-(benzyloxy)phenyl]ethan-1-one | 241.29 | -NH₂, -OBn, ketone | Low (non-polar solvents) |

Biological Activity

1-(3-Amino-4-hydroxyphenyl)ethan-1-one hydrochloride, also known as 3-amino-4-hydroxyacetophenone hydrochloride, is a compound with significant biological activity due to its structural features, including an amino group and a hydroxyl group attached to a phenyl ring. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₈H₉ClN₁O₂

- Molecular Weight : Approximately 187.62 g/mol

- Appearance : White to off-white powder, soluble in water.

The compound is classified under aminophenols, known for their diverse reactivity and biological significance. The presence of the hydroxyl group enhances its antioxidant properties, while the amino group contributes to its potential as an enzyme inhibitor.

1. Antioxidant Properties

The hydroxyl group in the compound plays a crucial role in its ability to scavenge free radicals. Research indicates that compounds with similar structures exhibit significant antioxidant activity, which is vital for protecting cells from oxidative stress.

2. Antimicrobial Activity

Preliminary studies suggest that this compound demonstrates antimicrobial properties against various pathogens. In vitro evaluations have shown effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents.

3. Acetylcholinesterase Inhibition

This compound has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition of AChE can enhance cholinergic signaling, which is particularly relevant in treating neurodegenerative diseases like Alzheimer's disease. Research has reported Ki values indicating potent inhibition of AChE by this compound, suggesting its therapeutic potential in enhancing cognitive functions.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound acts as an inhibitor of AChE through competitive binding at the enzyme's active site.

- Antioxidant Mechanism : It scavenges reactive oxygen species (ROS), reducing oxidative damage in cells.

- Antimicrobial Action : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of 1-(3-amino-4-hydroxyphenyl)ethan-1-one exhibit significant antitumor activity against various cancer cell lines, including leukemia and oral cancer types. In one study, compounds derived from this structure showed IC50 values indicating effective cytotoxicity against cancer cells while exhibiting low toxicity to normal cells .

Case Study 2: Neuroprotective Effects

A study exploring the neuroprotective effects of this compound found that it could mitigate oxidative stress-induced neuronal damage in vitro. The results indicated a reduction in cell death and improved cell viability in neuronal cultures exposed to oxidative agents when treated with the compound.

Comparative Analysis with Similar Compounds

| Compound Name | Antioxidant Activity | AChE Inhibition | Antimicrobial Activity |

|---|---|---|---|

| 1-(3-Amino-4-hydroxyphenyl)ethan-1-one HCl | High | Potent | Moderate |

| 3-Aminoacetophenone | Moderate | Moderate | High |

| 4-Hydroxyacetophenone | Low | Weak | Moderate |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(3-Amino-4-hydroxyphenyl)ethan-1-one hydrochloride?

Methodological Answer: The synthesis of aromatic ketones like this compound typically involves Friedel-Crafts acylation, where an acyl chloride reacts with a substituted benzene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). For amino-hydroxy derivatives, protective group strategies are critical to prevent side reactions. For example, the hydroxyl group can be protected with a benzyl or acetyl group before introducing the amino moiety via reduction or nucleophilic substitution. Post-synthesis, hydrochloric acid is used to form the hydrochloride salt. Purification often involves recrystallization or column chromatography, with purity verified via HPLC or NMR .

Q. How is X-ray crystallography utilized to determine the crystal structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard for structural elucidation. After growing a suitable crystal, data collection is performed using a diffractometer. The SHELX suite (e.g., SHELXL) refines the structure by optimizing atomic coordinates, thermal parameters, and occupancy factors. Hydrogen bonding patterns, critical for understanding packing interactions, are analyzed using graph-set notation (e.g., Etter’s rules). Disordered regions or solvent molecules require careful modeling to avoid overfitting .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of aromatic protons, amino, and hydroxyl groups. D₂O exchange experiments identify labile protons (e.g., -NH₃⁺, -OH).

- IR Spectroscopy: Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹), amino (-NH₃⁺, ~3000 cm⁻¹), and hydroxyl (-OH, ~3200 cm⁻¹) groups are diagnostic.

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula, while fragmentation patterns confirm structural motifs .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer: Discrepancies may arise from polymorphism, solvent inclusion, or dynamic effects (e.g., tautomerism). To address this:

- Perform variable-temperature NMR to detect conformational flexibility.

- Compare multiple crystallization batches to identify polymorphs.

- Use computational tools (e.g., DFT calculations) to model alternative conformers and compare theoretical/experimental spectra. Refinement in SHELXL should include twinning or disorder models if needed .

Q. What experimental strategies are recommended to evaluate the compound’s biological activity, such as cholinergic effects?

Methodological Answer:

- In Vitro Assays: Measure acetylcholinesterase (AChE) inhibition using Ellman’s method. Compare IC₅₀ values with known inhibitors (e.g., donepezil).

- Cell-Based Studies: Use SH-SY5Y neuroblastoma cells to assess acetylcholine release via HPLC.

- Structure-Activity Relationship (SAR): Synthesize analogs with modified amino/hydroxyl groups to identify critical pharmacophores. Molecular docking (e.g., AutoDock) predicts binding modes to AChE .

Q. How can synthesis conditions be optimized to enhance yield and purity?

Methodological Answer:

- Reaction Monitoring: Use TLC or in-situ IR to track reaction progress and minimize byproducts.

- Catalyst Screening: Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts acylation efficiency.

- Green Chemistry Approaches: Replace toxic solvents (e.g., DCM) with ionic liquids or water-miscible alternatives.

- Safety Protocols: Follow guidelines for handling hydrochloride salts, including PPE and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.